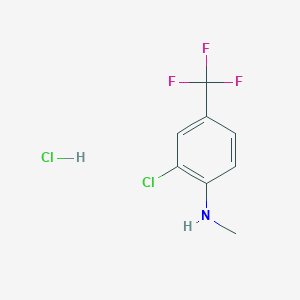

2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride

CAS No.: 1803589-01-6

Cat. No.: VC3101106

Molecular Formula: C8H8Cl2F3N

Molecular Weight: 246.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803589-01-6 |

|---|---|

| Molecular Formula | C8H8Cl2F3N |

| Molecular Weight | 246.05 g/mol |

| IUPAC Name | 2-chloro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4,13H,1H3;1H |

| Standard InChI Key | BVGWMPKHGGAAGD-UHFFFAOYSA-N |

| SMILES | CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl |

| Canonical SMILES | CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1803589-01-6 |

| Molecular Formula | C8H8Cl2F3N |

| Molecular Weight | 246.05 g/mol |

| IUPAC Name | 2-chloro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4,13H,1H3;1H |

| Standard InChIKey | BVGWMPKHGGAAGD-UHFFFAOYSA-N |

| SMILES | CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl |

The compound features a benzene ring with strategic substituents: a chlorine atom at position 2, a trifluoromethyl group at position 4, and a methylamino group attached to the ring. The hydrochloride salt form enhances its stability and solubility in various solvents compared to its free base form.

Physical Properties

The physical properties of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride contribute to its utility in research applications. Based on available data, the compound exhibits the following characteristics:

Appearance and Basic Properties

The compound typically appears as a solid powder at room temperature . Its relatively high molecular weight and the presence of halogen atoms contribute to its density and thermal properties.

Spectroscopic Characteristics

Mass spectrometry analysis of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride reveals specific collision cross-section values for various adduct forms:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 210.02919 | 140.6 |

| [M+Na]+ | 232.01113 | 150.8 |

| [M+NH4]+ | 227.05573 | 147.3 |

| [M+K]+ | 247.98507 | 144.8 |

| [M-H]- | 208.01463 | 138.8 |

| [M+Na-2H]- | 229.99658 | 146.0 |

| [M]+ | 209.02136 | 141.6 |

| [M]- | 209.02246 | 141.6 |

These collision cross-section values are essential for analytical identification and characterization of the compound using modern mass spectrometry techniques .

Chemical Reactivity

The reactivity of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is influenced by its functional groups:

Trifluoromethyl Group Effects

The trifluoromethyl group (CF3) at the 4-position imparts several important properties:

-

It increases lipophilicity, enhancing membrane penetration capabilities

-

It acts as a strong electron-withdrawing group, affecting the electron density distribution in the aromatic ring

-

It provides metabolic stability against oxidative degradation

Chlorine Substituent

The chlorine atom at the 2-position serves as:

Secondary Amine Functionality

The N-methyl secondary amine group can participate in:

-

Protonation/deprotonation reactions

-

Nucleophilic substitution reactions

-

Formation of amides through acylation

-

Further alkylation reactions

Applications and Biological Activity

Research Applications

2-Chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride has several potential applications in research:

-

As a building block in organic synthesis

-

In the development of pharmaceutically active compounds

-

As an intermediate in the synthesis of more complex molecules

-

In structure-activity relationship studies

Analytical Characterization

Chromatographic Analysis

For high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis, the retention behavior of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is influenced by:

-

The hydrophobic trifluoromethyl group

-

The polar secondary amine functionality

-

The presence of the chlorine substituent

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

-

NMR spectroscopy: The 1H NMR would show signals for the N-methyl group and aromatic protons

-

Mass spectrometry: The molecular ion and fragmentation pattern would be distinctive due to the presence of chlorine and fluorine atoms

-

IR spectroscopy: Characteristic absorption bands for C-F, C-Cl, and N-H stretching vibrations

Comparative Analysis with Related Compounds

Understanding the relationship between 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride and similar compounds provides valuable context:

| Compound | Key Difference | Potential Impact on Properties |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)aniline | Lacks N-methyl group | Less lipophilic, different hydrogen bonding profile |

| 4-(Trifluoromethyl)aniline hydrochloride | Lacks 2-chloro and N-methyl groups | Different electronic distribution, altered reactivity |

| 2-Chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride | Trifluoromethyl at position 3 instead of 4 | Changed electronic effects and molecular shape |

| 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride | Contains bromo instead of chloro group | Increased molecular weight, different reactivity |

This comparison highlights how subtle structural modifications can significantly impact the chemical and biological properties of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume